N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to an aromatic ring. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other chemical entities .
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its derivatives can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, facilitated by iridium-catalyzed hydrogen autotransfer processes . Another method includes the reaction of primary amines with 4-methylbenzenesulfonyl chloride to yield the corresponding sulfonamides, which can then be further modified . Additionally, the synthesis of related sulfonamide derivatives can be initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl or aralkyl halides .
Molecular Structure Analysis
The molecular structure and geometry of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives have been studied using experimental and computational methods, including density functional theory (DFT) . These studies provide insights into the vibrational wavenumbers, NMR chemical shifts, and electronic absorption wavelengths. Theoretical investigations, such as HOMO-LUMO analyses, support the understanding of electronic transitions, while Hirshfeld surface analysis and NBO analysis help describe intermolecular interactions and intramolecular hydrogen bonding .
Chemical Reactions Analysis
N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its derivatives participate in various chemical reactions. For instance, nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . The sulfonamide group also allows for selective acylation reactions, as demonstrated by the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which can be used for the selective protection of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives are characterized by various spectroscopic techniques, including FTIR, Raman, UV-Vis, and NMR spectroscopy . These techniques provide valuable information about the molecular structure, stability, and reactivity of the compounds. Theoretical calculations, such as first-order hyperpolarizability and molecular electrostatic potential (MEP) analyses, contribute to the understanding of the compound's electronic behavior and chemical reactivity .
Scientific Research Applications
Advanced Oxidation Processes
N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its derivatives play a crucial role in advanced oxidation processes (AOPs) for environmental remediation. These processes are essential for treating persistent organic pollutants in water. The study by Qutob et al. (2022) highlights the importance of understanding the degradation pathways, by-products, and biotoxicity of these compounds to enhance the efficacy of AOP systems. This research is pivotal for environmental protection and sustainable water management (Qutob et al., 2022).
Synthesis of Cyclic Compounds
The synthesis of novel cyclic compounds containing aminobenzenesulfonamide is a significant area of research. Kaneda (2020) emphasizes the production of these compounds for their potential applications in the pharmaceutical industry. The multifunctional properties of these compounds make them valuable for the development of new drugs and functional molecules (Kaneda, 2020).
Medicinal Chemistry Developments
Sulfonamide derivatives, including N-(4-Aminophenyl)-4-methylbenzenesulfonamide, are foundational in the development of a broad spectrum of medicinal agents. Shichao et al. (2016) detail the extensive applications of these derivatives in treating various diseases due to their antimicrobial, anticancer, anti-inflammatory, and other bioactive properties. This comprehensive review underlines the continued active research in sulfonamide-based medicinal chemistry and its significant potential for drug development (Shichao et al., 2016).
properties
IUPAC Name |
N-(4-aminophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFMOOUKPSLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332579 | |
Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6380-08-1 | |
Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide?
A1: N-(4-Aminophenyl)-4-methylbenzenesulfonamide crystallizes with two independent molecules in the asymmetric unit. [] Both molecules adopt a V-shaped conformation, with a dihedral angle of 45.86° between the two benzene rings. [] The C–S–N–C torsion angles within the molecules are similar, measuring 67.9° and 70.2°. []
Q2: How are the molecules of N-(4-Aminophenyl)-4-methylbenzenesulfonamide arranged in the crystal structure?
A2: Within the crystal, the molecules interact through N—H⋯O and N—H⋯N hydrogen bonds. [] These interactions form a three-dimensional network structure throughout the crystal lattice. []
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